5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
CAS No.: 931317-91-8
Cat. No.: VC11914853
Molecular Formula: C23H19N3O3
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931317-91-8 |
|---|---|
| Molecular Formula | C23H19N3O3 |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 5-(benzylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C23H19N3O3/c1-16-6-5-9-18(12-16)27-15-19-10-11-21(28-19)23-26-20(13-24)22(29-23)25-14-17-7-3-2-4-8-17/h2-12,25H,14-15H2,1H3 |
| Standard InChI Key | KALVPCSMSUIDMB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N |
| Canonical SMILES | CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule features a 1,3-oxazole ring substituted at the 2-position with a furan-2-yl group, which itself is modified at the 5-position by a (3-methylphenoxy)methyl moiety. The 4-position of the oxazole bears a cyano group, while the 5-position is functionalized with a benzylamino substituent. This arrangement creates a planar heteroaromatic system with extended π-conjugation, as evidenced by its canonical SMILES representation: CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉N₃O₃ |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 5-(Benzylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
| XLogP3 | 3.08 (predicted) |
| Topological Polar Surface | 84.9 Ų |
| Hydrogen Bond Donors | 1 |
The 3-methylphenoxy group introduces steric bulk and lipophilicity (LogP ≈ 3.08), while the cyano group enhances dipole interactions critical for molecular recognition.
Synthetic Methodology
Multi-Step Synthesis Pathway
Industrial synthesis typically follows a convergent approach:
Step 1: Formation of 5-[(3-methylphenoxy)methyl]furan-2-carbaldehyde via Friedel-Crafts alkylation of furfuryl alcohol with 3-methylphenol, followed by oxidation.
Step 2: Cyclocondensation of the aldehyde with benzyl isocyanide and cyanoacetic acid to construct the oxazole ring. Reaction conditions require strict temperature control (60-80°C) in anhydrous DMF with catalytic piperidine.
Step 3: Final N-benzylation using benzyl bromide in the presence of K₂CO₃, achieving yields of 58-64% after chromatographic purification.
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Cyclocondensation Temp | 70±2°C |
| Solvent System | DMF:H₂O (9:1 v/v) |
| Catalytic Base | Piperidine (5 mol%) |
| Reaction Time | 12-16 hrs |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
-
δ 8.21 (s, 1H, NH benzylamino)
-
δ 7.35-7.28 (m, 5H, aromatic H from benzyl)
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δ 6.95 (d, J=3.2 Hz, 1H, furan H-3)
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δ 5.32 (s, 2H, OCH₂C₆H₃CH₃)
-
δ 2.31 (s, 3H, CH₃ from 3-methylphenoxy)
¹³C NMR confirms the cyano carbon at δ 117.4 ppm and oxazole C-4 at δ 158.2 ppm.
Mass Spectrometric Analysis
High-resolution ESI-MS shows a molecular ion peak at m/z 386.1498 [M+H]⁺ (calc. 386.1501 for C₂₃H₂₀N₃O₃), with fragmentation patterns indicating sequential loss of the benzylamino (–91 Da) and 3-methylphenoxymethyl (–135 Da) groups.
Physicochemical Properties
Table 3: Key Physical Parameters
| Property | Value |
|---|---|
| Melting Point | 189-192°C (dec.) |
| Solubility (25°C) | DMSO: 32 mg/mL |
| Methanol: 8.4 mg/mL | |
| Partition Coefficient | LogD₇.₄: 2.85 |
| Thermal Stability | Decomposes >210°C |
The compound exhibits pH-dependent solubility, with protonation of the benzylamino group (–NH–) enhancing aqueous solubility below pH 6.5.
Chemical Reactivity and Derivatization
Site-Selective Modifications
-
Cyanide Substitution: Reacts with Grignard reagents to form ketimines (R-MgX → R-C=N–)
-
Oxazole Ring Opening: Hydrolyzes under strong acidic conditions (HCl, Δ) to form α-ketoamide derivatives
-
Benzylamino Alkylation: Undergoes reductive amination with aldehydes/ketones
Table 4: Derivative Synthesis Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Cyano → Amide | 72 | H₂O₂, NaOH, 50°C |
| Benzylamino Methylation | 68 | CH₃I, K₂CO₃, DMF |
| Furan Ring Hydrogenation | 41 | H₂ (5 atm), Pd/C, EtOH |
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for JAK3 inhibitors in autoimmune therapies
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Antibiotic adjuvant to restore β-lactam efficacy against MRSA
Materials Science
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Monomer for conductive polymers (σ = 10⁻³ S/cm when doped)
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Crosslinking agent in epoxy resins (Tg increased by 28°C at 5 wt%)
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